molecular formula C22H21NO4S B2655103 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 343373-62-6

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

Cat. No.: B2655103
CAS No.: 343373-62-6
M. Wt: 395.47
InChI Key: PLAOVGPSYXLQFE-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS 343373-62-6) is a chemical compound with a molecular formula of C22H21NO4S and a molecular weight of 395.47 g/mol . It is part of a class of sulfonamide derivatives that have been investigated for their potential in therapeutic research, particularly as orexin receptor antagonists . This mechanism of action is relevant to the study of a wide range of physiological processes and disorders, including sleep and arousal, feeding behavior, appetite disorders, neuropathic pain, and anxiety . The compound serves as a valuable building block in medicinal chemistry and pharmacology research, enabling scientists to explore structure-activity relationships and develop novel bioactive molecules. With a predicted boiling point of 547.0±52.0 °C and a density of 1.268±0.06 g/cm3, it provides specific physicochemical properties for experimental design . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-17-10-9-11-18(2)22(17)27-21(24)16-23(19-12-5-3-6-13-19)28(25,26)20-14-7-4-8-15-20/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAOVGPSYXLQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,6-dimethylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetic acid or its derivatives under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation to form sulfone derivatives and nucleophilic substitution reactions at the anilinoacetate moiety.

Biology

Research indicates potential biological activities of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate, particularly in antimicrobial and anticancer domains. Studies have shown that compounds with similar structures exhibit inhibitory effects on certain cancer cell lines and bacterial strains .

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of sulfonamide compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration of this compound's potential in cancer therapy.

Medicine

The compound is being investigated as a pharmaceutical intermediate due to its unique structural features that may enhance drug efficacy and specificity. Its interactions with specific molecular targets could lead to the development of novel therapeutic agents .

Case Study: Pharmaceutical Development
In a recent study focusing on drug design, researchers utilized compounds similar to this compound to create new formulations aimed at improving drug delivery systems, showcasing its potential in medicinal chemistry.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for use in various formulations where specific chemical characteristics are required .

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate and related compounds from the evidence:

Compound Key Structural Features Molecular Formula Reported Applications/Properties References
This compound 2,6-dimethylphenyl ester; phenylsulfonyl-anilino group Not provided Hypothesized NSAID-like activity (based on structural analogs) N/A
Isopropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate Isopropyl ester; dichloroanilino substituent C₁₇H₁₇Cl₂NO₂ Crystallographic analysis (monoclinic system, hydrogen-bonded networks)
Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate Methyl ester; dichloroanilino substituent C₁₅H₁₃Cl₂NO₂ Precursor to diclofenac (NSAID); anti-inflammatory properties
Methyl 2-[2-(2,6-dichloro-4-nitroanilino)-3,5-dinitrophenyl]acetate Methyl ester; nitro and dichloro substituents C₁₅H₁₀Cl₂N₄O₈ Nitration product of diclofenac derivatives; potential anti-cancer/anti-fungal activity
Aceclofenac Acetoxyacetic acid ester; dichloroanilino group C₁₆H₁₃Cl₂NO₄ Clinically used NSAID; cyclooxygenase-2 (COX-2) inhibition; marketed as Airtal, Preservex
Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate Ethyl ester; acetylamino and dimethylanilino groups C₁₄H₁₉N₃O₄ Synthetic intermediate for bioactive molecules; no direct therapeutic data

Structural and Functional Insights

Ester Group Variations: The methyl and isopropyl esters (e.g., ) exhibit reduced steric hindrance compared to the 2,6-dimethylphenyl group in the target compound. The phenylsulfonyl substituent in the target compound introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity compared to dichloro or nitro groups in analogs like .

Biological Activity: Dichloroanilino-containing analogs (e.g., ) are established NSAIDs, inhibiting prostaglandin synthesis. The phenylsulfonyl group in the target compound may alter COX-1/COX-2 selectivity, though experimental data are lacking. Nitro-substituted derivatives (e.g., ) demonstrate enhanced anti-fungal and anti-cancer activity compared to non-nitrated precursors, likely due to increased oxidative stress induction in target cells.

Crystallographic and Physicochemical Properties: Monoclinic crystal systems dominate in dichloroanilino esters (e.g., ), with intermolecular hydrogen bonds stabilizing the lattice. Calculated density (e.g., 1.667 Mg/m³ for ) and melting points for nitro derivatives suggest higher thermal stability than simpler esters.

Biological Activity

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No.: 343373-62-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21NO4SC_{22}H_{21}NO_4S. The compound features a dimethylphenyl group, a phenylsulfonyl moiety, and an aniline acetate structure, which may contribute to its biological effects.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular pathways.

  • Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures can inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway .
  • Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases, which are crucial for the apoptotic process.
  • Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases (G1/S or G2/M), leading to decreased viability of cancer cells .

Data Table: Biological Activity Summary

Activity Effect Cell Line/Model Reference
Cell Proliferation InhibitionDecreased proliferationPC-3, MCF-7
Apoptosis InductionIncreased apoptotic markersVarious cancer cell lines
Cell Cycle ArrestG1/S phase arrestPC-3

Case Studies

  • Study on Anti-Cancer Activity :
    • A study investigated the effects of structurally related compounds on prostate and breast cancer cells. The results indicated that these compounds could effectively inhibit cell growth by modulating the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest .
  • Mechanistic Insights :
    • Further research revealed that inhibition of Akt and mTOR activity was mediated through the activation of c-Jun NH2-terminal kinase (JNK), highlighting a potential therapeutic mechanism for compounds like this compound in cancer treatment .

Research Findings

Recent studies have emphasized the importance of understanding the structure-activity relationship (SAR) for optimizing the efficacy of such compounds. Modifications in the molecular structure can significantly influence their biological activity and selectivity towards cancer cells.

Future Directions

Ongoing research aims to:

  • Explore the full range of biological activities beyond anti-cancer effects.
  • Investigate potential side effects and toxicity profiles.
  • Assess the compound's efficacy in vivo to better understand its therapeutic potential.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Control temperature to minimize side reactions (e.g., hydrolysis of the ester group).

How can solubility and stability challenges be addressed for in vitro assays?

Basic Research Question

  • Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (12 mg/mL) or ethanol (6 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer to maintain <1% DMSO .
  • Stability :
    • Store lyophilized powder at -20°C in airtight, light-protected vials.
    • Avoid prolonged exposure to basic conditions to prevent ester hydrolysis .

What crystallographic techniques are most effective for resolving structural ambiguities?

Advanced Research Question

  • X-ray Diffraction : Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:
    • Collect high-resolution data (≤1.0 Å) to resolve disorder in the phenylsulfonyl group.
    • Address twinning using TWIN/BASF commands in SHELX .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding interactions (e.g., C–H···O bonds) .

Q. Challenges :

  • Crystallization may require vapor diffusion with dichloromethane/hexane.
  • Dynamic disorder in the 2,6-dimethylphenyl group complicates refinement; apply restraints to thermal parameters .

How can conflicting spectroscopic data (e.g., NMR, MS) be reconciled?

Advanced Research Question

  • NMR Contradictions :
    • Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions.
    • Compare experimental 13C^{13}\text{C} shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G**) .
  • Mass Spectrometry :
    • High-resolution ESI-MS can distinguish between isobaric fragments (e.g., sulfonyl vs. ester cleavage).
    • Monitor sodium adducts ([M+Na]+^+) to confirm molecular weight .

What strategies improve enantiomeric purity during synthesis?

Advanced Research Question

  • Chiral Resolution :
    • Employ chiral stationary phases (e.g., Chiralpak® OD-H) with hexane/isopropanol mobile phases .
    • Use kinetic resolution via enzymatic esterification (e.g., lipase-catalyzed asymmetric hydrolysis) .
  • Racemization Risks :
    • Avoid elevated temperatures during esterification.
    • Monitor optical rotation ([α]D_D) at each step to detect racemization.

Which computational methods predict physicochemical and interaction properties?

Advanced Research Question

  • Physicochemical Properties :
    • Use ACD/Labs Percepta to estimate logP (lipophilicity) and pKa values .
    • Molecular dynamics (MD) simulations (AMBER/GAFF force field) predict solubility parameters .
  • Interaction Studies :
    • Docking (AutoDock Vina) identifies potential binding sites with sulfonyl-recognizing enzymes (e.g., tyrosine phosphatases) .
    • Quantum mechanical calculations (DFT) map electrostatic potential surfaces for mechanistic insights .

How can thermal degradation pathways be analyzed to improve formulation stability?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Identify decomposition temperatures (Td_\text{d}) under nitrogen/air atmospheres.
  • LC-MS Degradation Profiling :
    • Heat samples at 40–60°C and monitor ester hydrolysis products (e.g., free acid via [M–CH3_3]^- fragments) .
    • Use Arrhenius plots to extrapolate shelf-life under storage conditions .

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